N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic carboxamide derivative featuring a 1-methylindole core linked via a carboxamide bridge to a 3,4-dimethoxyphenyl group. This compound belongs to a class of bioactive molecules where the 3,4-dimethoxy substitution pattern is associated with enhanced binding affinity to biological targets, particularly in neurotransmitter receptors and enzymes like monoamine oxidases . The indole moiety contributes to π-π stacking interactions, while the methoxy groups modulate solubility and electronic properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-methylindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-15(13)20)18(21)19-12-7-8-16(22-2)17(11-12)23-3/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKSLYZZSWGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The indole core is then subjected to a substitution reaction with 3,4-dimethoxyphenyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound is utilized in the development of corrosion inhibitors and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations :
- Core Heterocycles: The indole core in the target compound distinguishes it from benzodiazolone (Compound 56) and benzamide (Rip-B) derivatives. Indole’s aromaticity and planar structure may enhance binding to hydrophobic pockets compared to the non-planar piperidine in Compound 54.
- Synthetic Routes : The target compound likely employs carboxamide coupling similar to Compound 56 , whereas Rip-B uses a simpler benzoylation reaction .
Physicochemical and Spectral Properties
Melting Points and Stability
- Rip-B : Melting point = 90°C , indicating moderate crystallinity due to the flexible phenethylamine linker.
- Compound 56: No melting point reported, but HRMS data (m/z 458.0954) confirms molecular integrity .
- Target Compound : Predicted higher melting point (>100°C) due to rigid indole core and hydrogen-bonding capacity of the carboxamide group.
Spectroscopic Data
- 1H-NMR Trends :
- 13C-NMR : The carbonyl carbon in Rip-B appears at δ 167 ppm , comparable to the target compound’s carboxamide (δ 165–170 ppm predicted).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
